molecular formula C11H12O4 B11717400 (2R,3S)-3-phenyl-1,4-dioxane-2-carboxylic acid

(2R,3S)-3-phenyl-1,4-dioxane-2-carboxylic acid

Cat. No.: B11717400
M. Wt: 208.21 g/mol
InChI Key: OZVZMPDVUMTGKV-VHSXEESVSA-N
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Description

(2R,3S)-3-phenyl-1,4-dioxane-2-carboxylic acid is a chiral compound with a unique structure that includes a dioxane ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-phenyl-1,4-dioxane-2-carboxylic acid typically involves the formation of the dioxane ring followed by the introduction of the carboxylic acid group. One common method includes the use of diols and phenyl-substituted aldehydes under acidic conditions to form the dioxane ring. The carboxylic acid group can then be introduced through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-phenyl-1,4-dioxane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens and nitrating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

(2R,3S)-3-phenyl-1,4-dioxane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which (2R,3S)-3-phenyl-1,4-dioxane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that are involved in various biochemical pathways. The compound’s structure allows it to fit into active sites and modulate the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-isocitric acid: Another chiral compound with a similar structure but different functional groups.

    Phenylacetic acid: Shares the phenyl group but lacks the dioxane ring.

Uniqueness

(2R,3S)-3-phenyl-1,4-dioxane-2-carboxylic acid is unique due to its combination of a dioxane ring and a phenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications that other similar compounds may not be suitable for.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

(2R,3S)-3-phenyl-1,4-dioxane-2-carboxylic acid

InChI

InChI=1S/C11H12O4/c12-11(13)10-9(14-6-7-15-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10+/m0/s1

InChI Key

OZVZMPDVUMTGKV-VHSXEESVSA-N

Isomeric SMILES

C1CO[C@H]([C@@H](O1)C2=CC=CC=C2)C(=O)O

Canonical SMILES

C1COC(C(O1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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